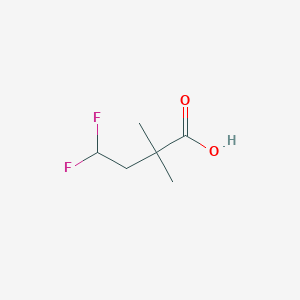

4,4-Difluoro-2,2-dimethylbutanoic acid

Description

The exact mass of the compound 4,4-Difluoro-2,2-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Difluoro-2,2-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-2,2-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluoro-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,5(9)10)3-4(7)8/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEPIJBZFSIYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536988-56-3 | |

| Record name | 4,4-difluoro-2,2-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4,4-Difluoro-2,2-dimethylbutanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4-Difluoro-2,2-dimethylbutanoic acid (CAS No. 1536988-56-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. We delve into the structural attributes, acidity, solubility, and spectral characteristics of this fluorinated carboxylic acid. The guide explains the causality behind experimental choices for determining key parameters like pKa and solubility, ensuring a self-validating system of protocols. By integrating theoretical principles with actionable experimental workflows, this guide aims to equip scientists with the necessary knowledge to effectively utilize and evaluate this versatile small molecule scaffold in their research endeavors.[1]

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[3] 4,4-Difluoro-2,2-dimethylbutanoic acid is a valuable building block that embodies this principle. Its unique structure, featuring a gem-difluoro group on the fourth carbon and a dimethyl substitution at the second position, presents a compelling scaffold for the development of novel therapeutics. Understanding the fundamental physicochemical properties of this compound is paramount for its successful application, from designing synthetic routes to predicting its behavior in biological systems. This guide serves as a foundational resource for that purpose.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of 4,4-Difluoro-2,2-dimethylbutanoic acid is presented below. These values are a combination of reported data and well-established predictive models.

| Property | Value | Source |

| CAS Number | 1536988-56-3 | [1][2] |

| Molecular Formula | C₆H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 152.14 g/mol | [1][2] |

| IUPAC Name | 4,4-Difluoro-2,2-dimethylbutanoic acid | [1] |

| SMILES | CC(C)(CC(F)F)C(=O)O | [4] |

| InChI | InChI=1S/C6H10F2O2/c1-6(2,5(9)10)3-4(7)8/h4H,3H2,1-2H3,(H,9,10) | [4] |

| Predicted XlogP | 1.9 | [4] |

| Purity | Min. 95% (Commercially available) | [1] |

Acidity and Ionization Constant (pKa)

Causality in Method Selection

The choice of method for pKa determination depends on factors such as sample availability, purity, and solubility.

-

Potentiometric Titration: This is a classic and reliable method, especially for compounds with pKa values between 2 and 12.[5] It directly measures the pH change of a solution upon the addition of a titrant.

-

Spectrophotometry (UV-Vis): This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization. It is particularly useful for very small quantities or poorly soluble samples.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa by monitoring the chemical shift changes of specific protons as a function of pH.[6] This method is powerful as it does not require a chromophore and can be used in complex mixtures.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of pKa using the half-volume method, a common and straightforward approach.[7]

-

Preparation: Accurately weigh a sample of 4,4-Difluoro-2,2-dimethylbutanoic acid and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection in the curve.

-

pKa Determination: The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

Solubility is a critical determinant of a drug candidate's success, directly impacting its absorption and bioavailability.[8][9] Poor solubility is a leading cause of compound failure in the drug discovery pipeline.[10] Therefore, characterizing the solubility of 4,4-Difluoro-2,2-dimethylbutanoic acid is essential.

Kinetic vs. Thermodynamic Solubility: A Strategic Choice

In drug discovery, two types of solubility measurements are commonly employed:

-

Kinetic Solubility: This measures the concentration of a compound before it starts to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[8][10] It is a high-throughput method used in the early stages of discovery to rank-order compounds and flag potential issues.[10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after an extended equilibration time (e.g., 24-48 hours).[8] It is a lower-throughput but more accurate measurement, crucial for later-stage development and formulation.[8]

Experimental Protocol: UPLC-MS/MS for Solubility Screening

This protocol describes a modern, sensitive method for determining aqueous solubility, suitable for early-stage screening.[9]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve the desired final concentration (e.g., 200 µM).

-

Equilibration/Precipitation: Shake the plate at room temperature for a set period (e.g., 2 hours for kinetic solubility).

-

Separation of Solute: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate.

-

Sample Analysis: Dilute the supernatant and analyze the concentration of the dissolved compound using a calibrated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.[9]

-

Quantification: The solubility is determined by comparing the measured concentration to a standard curve.

Caption: High-throughput solubility screening workflow using UPLC-MS/MS.

Structural and Spectroscopic Characterization

While no public experimental spectra for this specific compound are available, its structure allows for the prediction of key features in NMR, IR, and Mass Spectrometry.

Caption: Key structural features of 4,4-Difluoro-2,2-dimethylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

-CH(F)₂: A triplet of triplets due to coupling with the adjacent -CH₂- group and the two fluorine atoms.

-

-CH₂-: A triplet coupled to the -CH(F)₂ proton.

-

-C(CH₃)₂: A singlet integrating to 6 protons.

-

-

¹³C NMR:

-

C=O: A signal in the 170-185 ppm region.

-

C(F)₂: A triplet due to one-bond carbon-fluorine coupling.

-

C(CH₃)₂ and -CH₂-: Signals in the aliphatic region, with splitting possible due to through-bond fluorine coupling.

-

-

¹⁹F NMR: A single signal, likely a doublet of triplets, due to coupling with the geminal proton and the vicinal -CH₂- protons.

Infrared (IR) Spectroscopy

-

O-H stretch: A very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid.

-

C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.[11]

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons.[11]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 151.06. In positive ion mode, adducts such as [M+H]⁺ (m/z 153.07) and [M+Na]⁺ (m/z 175.05) would be expected.[4]

-

Fragmentation: Common fragmentation pathways would involve the loss of H₂O, CO₂, and cleavage of the C-C bonds.

Thermal Stability and Decomposition

The thermal stability of fluorinated carboxylic acids is a topic of significant environmental and industrial relevance. The strong carbon-fluorine bonds generally confer high thermal stability.[12] However, at elevated temperatures, decomposition can occur.

Studies on related perfluoroalkyl carboxylic acids (PFCAs) suggest that thermal degradation can proceed through several pathways.[13][14] For 4,4-Difluoro-2,2-dimethylbutanoic acid, potential decomposition mechanisms at high temperatures could involve:

-

Decarboxylation: Loss of CO₂ from the carboxyl group.

-

HF Elimination: Elimination of hydrogen fluoride, a common pathway for fluorinated compounds.[15]

-

C-C Bond Cleavage: Homolytic cleavage of the carbon-carbon bonds in the backbone can lead to the formation of smaller radical species.[14]

The presence of the gem-dimethyl group alpha to the carbonyl may influence the specific decomposition pathway and warrants further experimental investigation using techniques like Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS).

Conclusion

4,4-Difluoro-2,2-dimethylbutanoic acid is a promising scaffold for chemical and pharmaceutical research. This guide has detailed its core physicochemical properties and provided both the theoretical basis and practical protocols for their determination. A thorough understanding of its acidity (pKa), solubility, and spectral characteristics is fundamental to its application. The provided experimental workflows for pKa and solubility determination offer robust starting points for researchers. By leveraging the insights and methodologies presented herein, scientists can better predict and modulate the behavior of this compound, accelerating its potential translation into innovative applications.

References

-

CAS No : 1536988-56-3 | Product Name : 4,4-Difluoro-2,2-dimethylbutanoic Acid - Pharmaffiliates. [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC. [Link]

-

Solubility Screening by UPLC-MS/MS - Waters Corporation. [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. [Link]

-

Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - NSF PAR. [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

-

4,4-difluoro-2,2-dimethylbutanoic acid (C6H10F2O2) - PubChemLite. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. [Link]

-

IR NMR Chart New. [Link]

Sources

- 1. 4,4-Difluoro-2,2-dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 4,4-difluoro-2,2-dimethylbutanoic acid (C6H10F2O2) [pubchemlite.lcsb.uni.lu]

- 5. acdlabs.com [acdlabs.com]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. waters.com [waters.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Difluoro-2,2-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoro-2,2-dimethylbutanoic acid, a fluorinated carboxylic acid, presents a unique structural scaffold of interest in medicinal chemistry and materials science. The introduction of gem-difluoro and gem-dimethyl groups on the butyric acid backbone is expected to significantly influence its physicochemical properties, including lipophilicity, acidity, and metabolic stability, as well as its three-dimensional conformation. Understanding the detailed molecular structure and conformational preferences of this molecule is paramount for its rational application in drug design and materials development. This guide provides a comprehensive framework for the elucidation of its structure and conformational landscape, integrating computational modeling with established experimental techniques. While specific experimental data for this compound is not publicly available, this document outlines a robust, field-proven methodology for its complete characterization.

Introduction: The Significance of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the biological and physical properties of a parent compound. In the context of 4,4-difluoro-2,2-dimethylbutanoic acid, the gem-difluoro group at the C4 position is anticipated to modulate the acidity of the carboxylic acid moiety through inductive effects and influence the conformational preferences of the alkyl chain. The gem-dimethyl group at the C2 position introduces steric hindrance, which will further constrain the rotational freedom around the C2-C3 bond. A thorough understanding of these structural nuances is critical for predicting molecular interactions and designing novel applications.

Predicted Molecular Structure and Physicochemical Properties

Based on its chemical composition, 4,4-difluoro-2,2-dimethylbutanoic acid (C6H10F2O2) has a molecular weight of approximately 152.14 g/mol .[1][2] Public chemical databases provide basic structural information and predicted properties.[3]

| Property | Value | Source |

| Molecular Formula | C6H10F2O2 | PubChem[3] |

| Molecular Weight | 152.14 g/mol | CymitQuimica[1] |

| CAS Number | 1536988-56-3 | CymitQuimica[1] |

| Predicted XlogP | 1.9 | PubChem[3] |

Computational Approach to Conformational Analysis

Due to the lack of experimental data, a computational investigation is the logical first step to explore the conformational landscape of 4,4-difluoro-2,2-dimethylbutanoic acid. Density Functional Theory (DFT) has been shown to be a powerful tool for studying the conformations of fluorinated organic molecules.[4][5]

Proposed Computational Workflow

A systematic conformational search and energy profiling can be performed using computational chemistry software.

Sources

The Strategic Role of 4,4-Difluoro-2,2-dimethylbutanoic Acid in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

As the landscape of medicinal chemistry evolves, the demand for molecular scaffolds that offer precise control over physicochemical and pharmacokinetic properties has never been greater. Among the myriad strategies employed to optimize drug candidates, the introduction of fluorine continues to be a cornerstone of modern drug design.[1][2][3][4] This guide delves into the specific utility of a highly valuable, yet nuanced, building block: 4,4-Difluoro-2,2-dimethylbutanoic acid . We will explore its synthesis, its profound impact on molecular properties, and its application as a strategic tool for overcoming common challenges in drug development, from metabolic instability to poor bioavailability.

The Foundation: Fluorine and the Power of the gem-Difluoro Moiety

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating acidity/basicity (pKa), and fine-tuning lipophilicity.[4][5] While single fluorine atoms or trifluoromethyl (CF₃) groups are commonplace, the gem-difluoromethylene (CF₂) group offers a unique and powerful set of attributes. It serves as a bioisostere for various functional groups, including ketones, ethers, and, most importantly, can be used to create non-classical bioisosteres for carboxylic acids.[6][7][8][9][10]

Unlike the more electronically disruptive CF₃ group, the CF₂ unit maintains a tetrahedral geometry similar to a methylene (CH₂) group but imparts a potent inductive electron-withdrawing effect and enhanced metabolic stability due to the strength of the C-F bond.[10][11][12] 4,4-Difluoro-2,2-dimethylbutanoic acid[13] harnesses these properties within a single, versatile building block, providing a pre-packaged solution for targeted molecular optimization.

Modulating Core Physicochemical Properties: A Quantitative Look

The true value of 4,4-Difluoro-2,2-dimethylbutanoic acid lies in its predictable influence on the key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa) Attenuation

A primary application of this building block is as a surrogate or replacement for a standard carboxylic acid. The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the carboxylic acid headgroup.[6][10] This inductive effect reduces the propensity of the carboxyl group to be deprotonated at physiological pH. While a typical aliphatic carboxylic acid has a pKa in the range of 4-5, the presence of a β-CF₂ group can lower this value. More importantly, when this scaffold is used to create other bioisosteres (e.g., fluorinated alcohols), it helps generate functional groups with significantly different acidity profiles compared to the parent carboxylic acid, a crucial factor for modulating target binding and cell permeability.[14][15]

Lipophilicity (LogP) and Solubility

The impact of gem-difluorination on lipophilicity is complex and context-dependent.[6][10] While fluorine is the most electronegative element, the replacement of C-H bonds with C-F bonds does not always lead to a straightforward increase in LogP. The CF₂ group can reduce the basicity of nearby hydrogen bond acceptors and can itself act as a weak hydrogen bond donor, influencing solvation and membrane partitioning.[12][16] In many cases, gem-difluorination at a position β to a functional group can lead to a decrease in lipophilicity compared to non-fluorinated or even trifluoromethylated analogues, which can be advantageous for optimizing solubility and reducing off-target toxicity.[6][16][17]

Enhanced Metabolic Stability

One of the most significant advantages conferred by the CF₂ group is its exceptional resistance to oxidative metabolism.[11][12] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Incorporating the 4,4-difluoro motif can block metabolic attack at or near that position, a common liability for many drug candidates. This can lead to a longer drug half-life, reduced patient-to-patient variability, and a lower required dose.[7][9][10]

Data Summary: Predicted Impact of Bioisosteric Replacement

The following table provides an estimated comparison of key properties when a hypothetical parent drug containing a simple carboxylic acid is modified using 4,4-Difluoro-2,2-dimethylbutanoic acid (e.g., via an amide linkage).

| Property | Parent Drug (with -COOH) | Modified Drug (with 4,4-Difluoro-2,2-dimethylbutanoic acid amide) | Rationale & Causality |

| pKa | ~4.5 | N/A (Amide) | Replacement of the acidic proton eliminates ionization at physiological pH, drastically altering solubility and permeability profiles. |

| LogP | 1.5 | ~2.0 - 2.5 | The addition of the fluorinated alkyl chain generally increases lipophilicity, though the exact value is context-dependent.[6][17] |

| Metabolic Stability | Moderate (Susceptible to Glucuronidation) | High | The C-F bonds are resistant to oxidative metabolism, and the steric bulk from the gem-dimethyl group can shield the amide bond from hydrolysis.[10][11] |

| Solubility | High (as carboxylate salt) | Lower | The neutral, more lipophilic nature of the modified compound typically reduces aqueous solubility compared to the ionized parent. |

Synthesis and Derivatization: An Experimental Approach

The synthesis of fluorinated building blocks is a critical aspect of their application.[1][2][3] While multiple routes to 4,4-Difluoro-2,2-dimethylbutanoic acid can be envisioned, a common strategy involves the construction of a suitable precursor followed by a deoxofluorination step.

Illustrative Synthetic Workflow

A plausible and scalable synthesis can be achieved from a keto-ester precursor. This approach allows for the late-stage introduction of the key gem-difluoro moiety.

Caption: A representative synthetic pathway to the target compound.

Experimental Protocol: Synthesis of Ethyl 4,4-difluoro-2,2-dimethylbutanoate

This protocol describes a key step in the synthesis: the deoxofluorination of a keto-ester. This method is a staple in organofluorine chemistry for converting carbonyls to gem-difluorides.[7][9]

Materials:

-

Ethyl 4-oxo-2,2-dimethylbutanoate (1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl 4-oxo-2,2-dimethylbutanoate in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add DAST dropwise to the stirred solution over 30 minutes. Caution: DAST is toxic and corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and very slowly and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield ethyl 4,4-difluoro-2,2-dimethylbutanoate.

Strategic Applications in Medicinal Chemistry

The utility of 4,4-Difluoro-2,2-dimethylbutanoic acid extends beyond a simple building block; it is a problem-solving tool.

Non-Classical Carboxylic Acid Bioisosterism

Carboxylic acids are prevalent in bioactive molecules but often suffer from poor membrane permeability and rapid metabolism (e.g., glucuronidation), particularly for CNS targets.[14] Our title compound can be reduced to the corresponding alcohol, 4,4-difluoro-2,2-dimethylbutan-1-ol , which serves as a neutral, more lipophilic bioisostere of a carboxylic acid. This strategic replacement can dramatically improve blood-brain barrier penetration while potentially maintaining key hydrogen bonding interactions.[14][15]

Caption: From ionized and labile to neutral and robust.

Conformational Restriction

The gem-dimethyl group at the C2 position provides significant steric bulk. When incorporated into a larger molecule, this feature restricts bond rotation, locking the molecule into a more defined conformation. This can be a powerful strategy to increase binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Scaffolding for Novel Chemical Space

As a functionalized building block, 4,4-Difluoro-2,2-dimethylbutanoic acid is a gateway to a wide array of novel fluorinated compounds.[3][18] The carboxylic acid can be readily converted to amides, esters, ketones, or reduced to an alcohol, which can then undergo further functionalization. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around a fluorinated core.

Conclusion

4,4-Difluoro-2,2-dimethylbutanoic acid is more than just another fluorinated reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a metabolically robust gem-difluoro group, a conformationally restricting gem-dimethyl moiety, and a versatile carboxylic acid handle provides a powerful platform for addressing complex ADME and potency challenges. By understanding the fundamental principles of how this scaffold modulates pKa, lipophilicity, and metabolic stability, researchers can rationally design next-generation therapeutics with superior drug-like properties.

References

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Creative Biolabs. [Link]

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

-

Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

-

Moroz, B. L., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(9), 2484-2488. [Link]

-

Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]

-

Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(9), 2542-2546. [Link]

-

Liashuk, O. S., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Moroz, B. L., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

-

Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Fedinchyk, A., et al. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Wang, H., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Fass, M., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

-

Di Micco, S., et al. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 10(2), 242-251. [Link]

-

Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Wikipedia. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]

-

Wang, Z., et al. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). ACS Environmental Au, 3(6), 398-407. [Link]

-

Alle, M., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 92, 129396. [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

-

Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 7. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 4,4-Difluoro-2,2-dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

Technical Guide: Acidity Profile & Physicochemical Analysis of 4,4-Difluoro-2,2-dimethylbutanoic Acid

The following technical guide details the acidity profile, physicochemical properties, and design rationale of 4,4-Difluoro-2,2-dimethylbutanoic acid.

Executive Summary

4,4-Difluoro-2,2-dimethylbutanoic acid is a specialized carboxylic acid building block used primarily in medicinal chemistry to modulate metabolic stability and lipophilicity. Its structure combines two critical design elements: a gem-dimethyl group at the

This guide provides a calculated acidity profile based on quantitative structure-activity relationship (QSAR) principles, analyzing how the competing electronic effects of fluorine withdrawal and methyl donation converge to define its pKa.

Chemical Structure & Electronic Architecture

To understand the acidity of this compound, we must deconstruct its electronic environment. The molecule features two distinct "push-pull" electronic domains relative to the carboxylic acid core.

Structural Components[1][2][3]

-

Core Scaffold: Butanoic acid (Butyric acid).[1]

-

-Substitution (C2): Two methyl groups (Gem-dimethyl).

-

Effect: Steric bulk and Inductive Electron Donation (+I).

-

-

-Substitution (C4): Two fluorine atoms (Gem-difluoro).

-

Effect: Strong Inductive Electron Withdrawal (-I).

-

Electronic Competition Diagram

The following diagram illustrates the opposing inductive forces acting on the acidic proton.

Figure 1: Vector analysis of inductive effects. The

pKa Determination & Acidity Profile

Direct experimental pKa values for this specific building block are rarely reported in open literature. However, we can derive a high-confidence estimate using Linear Free Energy Relationships (LFER) and substituent additivity rules based on experimentally verified analogs.

Component Analysis

We calculate the pKa by starting with the parent molecule and applying the shift values (

| Compound | Structure | Experimental pKa | Rationale | |

| Butanoic Acid | 4.82 | Reference | Baseline aliphatic acid. | |

| 2,2-Dimethylbutanoic Acid | 5.03 | +0.21 | +I effect of methyls outweighs steric inhibition. | |

| 4-Fluorobutanoic Acid | ~4.50 | -0.32 | -I effect of single | |

| 4,4-Difluorobutanoic Acid | ~4.15 (Est.) | -0.67 | Additive -I effect of two |

Calculated pKa for Target Molecule

Combining the effects:

Final Estimated pKa: 4.3 ± 0.2

Ionization Profile

At physiological pH (7.4), the compound will exist almost exclusively in its ionized (carboxylate) form.

-

pH 2.0 (Stomach): ~99% Neutral (COOH) - High membrane permeability.

-

pH 4.3 (pKa): 50% Neutral / 50% Ionized.

-

pH 7.4 (Blood): >99.9% Ionized (COO⁻) - High solubility, low passive permeability.

Physicochemical Implications in Drug Design[5][6]

The unique substitution pattern of 4,4-Difluoro-2,2-dimethylbutanoic acid is designed to solve specific pharmacokinetic failure modes.

Metabolic Blockade (The "Teflon" Effect)

Standard aliphatic acids are rapidly degraded by the body. This molecule uses fluorine and methyl groups as "metabolic armor."

-

Blockade 1 (

-Oxidation): The 2,2-dimethyl group creates a quaternary carbon at the -

Blockade 2 (

-Oxidation): The 4,4-difluoro group at the terminal carbon prevents Cytochrome P450 enzymes from hydroxylating the terminal position (

Figure 2: Metabolic stability mechanism. The substitutions effectively "cap" both ends of the metabolic liability chain.

Lipophilicity and Solubility

-

Lipophilicity (LogP): The fluorine atoms increase lipophilicity relative to hydrogen due to their high hydrophobicity, but the polarizability of the C-F bond can modulate this. The gem-dimethyl group significantly adds to the lipophilic character.

-

Estimated LogP: ~1.8 - 2.1 (Moderate lipophilicity).

-

-

Solubility: The lowered pKa (4.36) compared to standard fatty acids means this compound will dissolve more readily in neutral buffers (pH 7) as a salt, improving formulation options compared to more lipophilic, weaker acids.

Experimental Protocols

For researchers needing to validate these values experimentally, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable due to the compound's moderate water solubility in its ionized form.

-

Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water. If solubility is an issue at low pH, use a co-solvent system (e.g., 20% Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

-

Titrant: Standardized 0.01 M KOH (carbonate-free).

-

Procedure:

-

Adjust starting pH to ~2.0 using 0.1 M HCl.

-

Titrate slowly with KOH under inert gas (

) purge to prevent -

Record pH vs. Volume added.

-

-

Analysis: The inflection point (half-equivalence point) represents the pKa.

NMR-pH Titration (Low Sample Requirement)

Useful if sample quantity is limited (<1 mg).

-

Solvent:

with phosphate buffer. -

Tracking: Monitor the

-NMR signal. The chemical shift of the fluorine atoms will change significantly as the carboxylic acid deprotonates due to the change in electronic environment. -

Plot: Plot Chemical Shift (

) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

References

-

PubChem. 2,2-Dimethylbutanoic acid (CID 11684) Physicochemical Properties. National Library of Medicine. [Link]

-

PubChem. 4-Fluorobutanoic acid (CID 10411) Structure and Acidity Data. National Library of Medicine. [Link]

-

Perkin Transactions 2. Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Royal Society of Chemistry. [Link]

-

Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General reference for C-F bond metabolic stability). [Link]

-

ChemBK. 2,2-Dimethylbutyric acid pKa Data.[Link]

Sources

Bioisosteric potential of 4,4-Difluoro-2,2-dimethylbutanoic acid derivatives

Title: The Fluorinated Neopentyl Mimic: Bioisosteric Utility of 4,4-Difluoro-2,2-dimethylbutanoic Acid Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of metabolic stability and lipophilicity without compromising potency is a persistent challenge. 4,4-Difluoro-2,2-dimethylbutanoic acid (CAS 1536988-56-3) represents a high-value "magic bullet" scaffold that addresses these issues through a synergistic combination of steric and electronic effects.

This technical guide analyzes the bioisosteric potential of this moiety, specifically its role as a metabolically robust mimic of leucine, isobutyl, and tert-butyl groups. By integrating the gem-dimethyl "Thorpe-Ingold" effect with the lipophilic hydrogen-bond donating capacity of the terminal difluoromethyl (

Section 1: The Physicochemical Rationale

The utility of 4,4-difluoro-2,2-dimethylbutanoic acid stems from three distinct physicochemical pillars that distinguish it from standard aliphatic acids.

The Gem-Dimethyl Effect (Steric & Metabolic Blockade)

The C2 position features a gem-dimethyl substitution. This provides two critical advantages:

-

Metabolic Stability: It blocks the

-position from metabolic deprotonation or oxidation. In fatty acid mimics, this effectively halts -

Conformational Lock: Following the Thorpe-Ingold effect , the bulk of the methyl groups restricts the rotation of the adjacent carboxylate and the C3-C4 tail. This pre-organizes the molecule into a conformation often favorable for binding to protein pockets, reducing the entropic penalty of binding.

The Difluoromethyl Terminus ( )

Unlike the fully fluorinated trifluoromethyl (

-

Lipophilic Hydrogen Bond Donor: The fluorine atoms withdraw electron density from the carbon, rendering the C-H bond polarized and capable of acting as a weak hydrogen bond donor. This allows the group to mimic hydroxyl (-OH) or thiol (-SH) groups in binding interactions while maintaining high lipophilicity.

-

Bioisostere of the Methyl/Ethyl Group: The

group is sterically similar to a methyl or ethyl group but electronically distinct, often improving metabolic stability against CYP450-mediated

Quantitative Profile

| Property | Value (Approx.) | Note |

| Molecular Weight | 152.14 g/mol | Fragment-sized for optimal LE (Ligand Efficiency). |

| XLogP3 | ~1.9 | Lipophilic, aiding membrane permeability. |

| pKa | ~4.2 - 4.5 | Slightly more acidic than pivalic acid (pKa 5.0) due to the inductive effect of |

| H-Bond Donors | 1 (Acid) + 1 (Weak C-H) | The |

Section 2: Bioisosteric Applications[1]

This scaffold is not merely a passive linker; it is an active pharmacophore modulator.

Leucine and Isobutyl Mimicry

In peptide mimetics, the side chain of leucine is a common recognition motif. However, it is prone to oxidation. Replacing the isobutyl side chain with the 4,4-difluoro-2,2-dimethylbutyl moiety maintains the hydrophobic volume while introducing the

tert-Butyl Replacement

The tert-butyl group is a classic lipophilic spacer. However, it is metabolically silent and can sometimes lead to "grease ball" molecules with poor solubility. The 4,4-difluoro-2,2-dimethyl motif breaks this symmetry and introduces a dipole, potentially improving solubility and specific binding interactions (via the

Capping Group for PROTACs and Linkers

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker composition is crucial. This acid can serve as a robust "cap" or linker terminus that resists degradation, ensuring the binary complex remains intact in vivo.

Section 3: Visualizing the SAR Logic

The following diagram illustrates the logical progression from a standard fatty acid to the optimized fluorinated scaffold.

Caption: Logical progression of structural modification to enhance metabolic stability and binding affinity.

Section 4: Synthetic Methodologies

The synthesis of 4,4-difluoro-2,2-dimethylbutanoic acid generally follows a pathway that constructs the gem-dimethyl center first, followed by the introduction of the fluorine atoms.

Recommended Route: Deoxofluorination

This route is preferred for its scalability and the availability of precursors.

-

Precursor Synthesis: Start with 2,2-dimethyl-4-pentenoic acid ethyl ester .

-

Ozonolysis/Oxidation: Convert the terminal alkene to an aldehyde (Ethyl 2,2-dimethyl-4-oxobutanoate).

-

Deoxofluorination: Treat the aldehyde with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to convert the carbonyl (

) into the gem-difluoro group ( -

Hydrolysis: Saponification of the ethyl ester yields the free acid.

Synthetic Pathway Diagram

Caption: Step-by-step synthetic pathway via deoxofluorination of an aldehyde precursor.

Section 5: Experimental Protocols

The following protocols are derived from standard medicinal chemistry practices and specific patent literature (WO2018020242A1) utilizing this scaffold.

General Procedure: Amide Coupling (HATU Method)

Use this protocol to attach the scaffold to an amine-bearing pharmacophore.

Reagents:

-

4,4-Difluoro-2,2-dimethylbutanoic acid (1.0 equiv)

-

Amine partner (

) (1.0 - 1.2 equiv) -

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 - 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

DCM (Dichloromethane) or DMF (Dimethylformamide) (anhydrous)

Protocol:

-

Preparation: In a dry round-bottom flask under inert atmosphere (

), dissolve 4,4-difluoro-2,2-dimethylbutanoic acid (e.g., 24.4 µmol) in anhydrous DCM (0.5 mL). -

Activation: Add DIPEA (97.7 µmol) followed by HATU (24.4 µmol). Stir for 5–10 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add the amine partner (24.4 µmol).

-

Reaction: Stir the mixture at room temperature. Monitor via LCMS (Target Mass: [M+H]+).[1] Reaction is typically complete within 1–4 hours.

-

Workup:

-

Dilute with DCM and wash with saturated

(to remove unreacted acid/HATU byproducts). -

Wash with brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via preparative HPLC or flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Quality Control Parameters

-

1H NMR (DMSO-d6): Look for the characteristic gem-dimethyl singlet (approx. 1.1–1.2 ppm) and the distinct triplet of triplets (or broad triplet) for the terminal

proton around 5.8–6.2 ppm ( -

19F NMR: Essential for confirming the difluoro group; typically appears as a doublet around -110 to -120 ppm.

References

-

Pharmaceutical Compounds (USP19 Inhibitors) . World Intellectual Property Organization (WO2018020242A1). (2018).[1] Describes the use of 4,4-difluoro-2,2-dimethylbutanoic acid as a building block in drug synthesis. Link

-

The geminal difluoromethylene group: bioisosterism, and catalysis-based access . ResearchGate.[2] Discusses the general bioisosteric properties of the

group. Link -

Bioisosteres in Drug Design . Drug Hunter. General overview of acid and lipophilic bioisosteres. Link

-

4,4-Difluoro-2,2-dimethylbutanoic acid Product Page . Biosynth/CymitQuimica. Commercial availability and basic physicochemical data.[3][4] Link

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthetic Protocol for the Production of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The gem-difluoroalkane motif (CF2), in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4] 4,4-Difluoro-2,2-dimethylbutanoic acid is a valuable building block in this context, serving as a versatile scaffold for the synthesis of complex fluorinated molecules.[5] Its structure combines the gem-difluoro group with a sterically hindered carboxylic acid, providing a handle for further chemical elaboration. This application note provides a detailed, field-proven protocol for the synthesis of 4,4-Difluoro-2,2-dimethylbutanoic acid, emphasizing experimental causality, self-validating system design, and comprehensive referencing.

Reaction Scheme and Mechanism

The synthesis of 4,4-Difluoro-2,2-dimethylbutanoic acid can be efficiently achieved through a three-step sequence, commencing with a Claisen condensation to form a β-keto ester, followed by a double methylation, and culminating in a hydrolysis and decarboxylation step.

Scheme 1: Overall Synthesis of 4,4-Difluoro-2,2-dimethylbutanoic acid

Caption: Synthetic pathway for 4,4-Difluoro-2,2-dimethylbutanoic acid.

The initial Claisen condensation between ethyl difluoroacetate and acetone, facilitated by a strong base like sodium ethoxide, forms the carbon skeleton of the target molecule.[6][7][8] This is followed by a double methylation at the α-carbon of the β-keto ester. The use of a strong, non-nucleophilic base such as sodium hydride is crucial to deprotonate the α-carbon, allowing for sequential nucleophilic attack on methyl iodide. Finally, the ester is hydrolyzed under basic conditions, and subsequent acidification and heating promote decarboxylation of the resulting β-keto acid to yield the final product.

Detailed Experimental Protocols

Materials and Reagents:

| Reagent | Supplier | Purity |

| Ethyl difluoroacetate | Commercially Available | ≥98% |

| Acetone | Commercially Available | ACS Grade |

| Sodium Ethoxide | Commercially Available | ≥95% |

| Ethanol | Commercially Available | 200 proof |

| Sodium Hydride | Commercially Available | 60% dispersion in mineral oil |

| Tetrahydrofuran (THF) | Commercially Available | Anhydrous, ≥99.9% |

| Methyl Iodide | Commercially Available | ≥99% |

| Sodium Hydroxide | Commercially Available | ACS Grade |

| Hydrochloric Acid | Commercially Available | Concentrated (37%) |

| Diethyl Ether | Commercially Available | ACS Grade |

| Magnesium Sulfate | Commercially Available | Anhydrous |

Protocol 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This procedure is adapted from established methods for the synthesis of similar β-keto esters.[6][7]

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with dry nitrogen.

-

Reagent Addition: To the flask, add sodium ethoxide (21.7 g, 0.32 mol) and absolute ethanol (150 mL). Stir the mixture until the sodium ethoxide is fully dissolved.

-

Condensation: A mixture of ethyl difluoroacetate (37.2 g, 0.3 mol) and dry acetone (17.4 g, 0.3 mol) is added dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into a mixture of ice (200 g) and concentrated hydrochloric acid (30 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 4,4-difluoro-3-oxobutanoate as a colorless oil.

Caption: Workflow for the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate.

Protocol 2: Synthesis of Ethyl 4,4-difluoro-2,2-dimethyl-3-oxobutanoate

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with dry nitrogen.

-

Base Addition: Sodium hydride (60% dispersion in mineral oil, 13.2 g, 0.33 mol) is carefully washed with dry hexanes (3 x 20 mL) to remove the mineral oil and then suspended in anhydrous THF (150 mL).

-

Substrate Addition: Ethyl 4,4-difluoro-3-oxobutanoate (24.9 g, 0.15 mol) is dissolved in anhydrous THF (50 mL) and added dropwise to the sodium hydride suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes.

-

Methylation: Methyl iodide (46.8 g, 0.33 mol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of water (50 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of 4,4-Difluoro-2,2-dimethylbutanoic Acid

-

Hydrolysis: The crude ethyl 4,4-difluoro-2,2-dimethyl-3-oxobutanoate from the previous step is dissolved in ethanol (100 mL) in a 250 mL round-bottom flask. A solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL) is added, and the mixture is heated to reflux for 4 hours.

-

Acidification and Decarboxylation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1 with concentrated hydrochloric acid. The acidified mixture is then gently heated to 50-60 °C for 1 hour to ensure complete decarboxylation (evolution of CO2 should be observed).

-

Extraction: After cooling, the aqueous layer is extracted with diethyl ether (3 x 75 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4,4-Difluoro-2,2-dimethylbutanoic acid as a solid. The product can be further purified by recrystallization.

Characterization and Data Analysis

The structure and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the methyl protons and the methylene protons adjacent to the CF2 group. |

| ¹⁹F NMR | A triplet corresponding to the two equivalent fluorine atoms. |

| ¹³C NMR | Signals for the carboxylic acid carbon, the quaternary carbon, the methyl carbons, the methylene carbon, and the carbon of the CF2 group (with C-F coupling). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C6H10F2O2 (152.14 g/mol ).[5] |

| Melting Point | A sharp melting point indicates high purity. |

Troubleshooting and Safety Precautions

-

Incomplete Claisen Condensation: Ensure all reagents and solvents are anhydrous. The use of a strong base is critical for the reaction to proceed to completion.

-

Low Yield in Methylation: Ensure complete deprotonation of the β-keto ester before adding methyl iodide. The use of freshly washed sodium hydride is recommended.

-

Incomplete Decarboxylation: Ensure the solution is sufficiently acidic (pH 1) and gently heated until gas evolution ceases.

-

Safety:

-

Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

-

Methyl iodide is a toxic and volatile reagent. Handle in a well-ventilated fume hood.

-

Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

References

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. (n.d.).

- Synthetic Approaches to gem-Difluoromethylene Compounds - Ingenta Connect. (n.d.).

- Photoredox Activation of Anhydrides for the Solvent- Controlled Switchable Synthesis of gem-Difluoro Compounds - ETH Zurich Research Collection. (2022, October 17).

- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds | Organic Letters - ACS Publications. (2024, February 1).

- Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis | ChemRxiv. (n.d.).

- Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids - ResearchGate. (n.d.).

- US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. (n.d.).

- KR20160120009A - Novel process for preparing 4,4-difluoro-((2-dialkylamino) methylene)-3-oxobutanic acid alkyl ester - Google Patents. (n.d.).

- Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters - Quick Company. (n.d.).

- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction | Organic Letters - ACS Publications. (2022, March 8).

- Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.).

- 4,4-Difluoro-2,2-dimethylbutanoic acid - CymitQuimica. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. (n.d.).

- 4,4-difluoro-2,2-dimethylbutan-1-ol - Advanced ChemBlocks. (2026, February 9).

- Carboxylic Acid Derivatives. (n.d.).

- 4,4-difluoro-2-methylbutanoic acid (C5H8F2O2) - PubChemLite. (n.d.).

- 1909328-13-7|4,4-Difluoro-2,2-dimethylbutan-1-ol - BLDpharm. (n.d.).

- 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide - MDPI. (2023, February 23).

- Derivatives of Carboxylic Acids - MSU chemistry. (n.d.).

- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents. (n.d.).

- A facile synthesis of homologous 4,4-dialkanoic acid substituted 2,2 '-bipyridines. (n.d.).

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to gem-Difluoromethylene Compounds: Ingenta Connect [ingentaconnect.com]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4,4-Difluoro-2,2-dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 6. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]

- 7. "Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid [quickcompany.in]

- 8. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

Using 4,4-Difluoro-2,2-dimethylbutanoic acid as a pharmaceutical intermediate

Application Note: 4,4-Difluoro-2,2-dimethylbutanoic Acid in Pharmaceutical Design

Part 1: Executive Summary & Rationale

4,4-Difluoro-2,2-dimethylbutanoic acid (CAS: 1536988-56-3) is a specialized fluorinated building block used primarily to modulate metabolic stability and lipophilicity in drug candidates. It serves as a bioisostere for the tert-butyl or isobutyl group, offering a unique combination of steric bulk and electronic modification.

Why Use This Intermediate?

-

Metabolic Blocking: The gem-dimethyl group at the

-position creates a "neopentyl-like" steric shield, effectively blocking metabolic oxidation at the -

Lipophilicity Modulation: The terminal difluoromethyl (

) group is lipophilic ( -

Bioisosterism: It replaces metabolically labile alkyl chains with a chemically stable, fluorinated motif that retains hydrophobic interaction potential.

Part 2: Chemical Profile & Properties

| Property | Value / Description | Note |

| Structure | ||

| Formula | MW: 152.14 g/mol | |

| Appearance | Colorless oil or low-melting solid | Tends to be waxy at low purity |

| Predicted pKa | ~4.5 - 4.7 | Slightly more acidic than pivalic acid (5.03) due to |

| Predicted LogP | ~1.8 | Lipophilic, suitable for CNS penetration |

| Solubility | DMSO, MeOH, DCM, EtOAc | Limited solubility in water |

Part 3: Synthetic Utility & Protocols

Challenge: The "Neopentyl" Steric Barrier

The primary challenge in using this intermediate is the steric hindrance imposed by the gem-dimethyl group adjacent to the carboxylic acid. Standard coupling reagents (EDC, DCC) often result in slow kinetics or incomplete conversion.[1]

Protocol A: High-Efficiency Amide Coupling

Recommended for coupling 4,4-difluoro-2,2-dimethylbutanoic acid to weak nucleophiles or secondary amines.

Reagents:

-

Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc/DMF.[1]

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

-

Solvent: DMF or EtOAc (T3P works well in EtOAc).[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine (1.0 equiv) and 4,4-difluoro-2,2-dimethylbutanoic acid (1.2 equiv) in dry EtOAc (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) at 0°C.

-

Activation: Dropwise add T3P solution (1.5 - 2.0 equiv) over 5 minutes.

-

Reaction: Allow to warm to room temperature. Due to steric hindrance, heating to 50°C may be required for electron-deficient amines.

-

Monitoring: Monitor by LCMS. The gem-dimethyl group prevents racemization (no chiral center at

), allowing for vigorous conditions if needed. -

Workup: Wash with 1M HCl (to remove excess amine/base), then sat.

(to remove excess acid), then brine.[1] Dry over

Alternative (The "Power" Method):

For extremely difficult couplings, convert the acid to the Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) prior to amine addition. This avoids the harsh conditions of

Figure 1: Decision matrix for amide coupling based on steric demands.

Protocol B: Preparation from Alcohol Precursor

If the acid is unavailable, it is frequently synthesized from the commercially available alcohol: 4,4-difluoro-2,2-dimethylbutan-1-ol (CAS: 1909328-13-7).

Method: Jones Oxidation (Chromium-free alternative: TEMPO/BAIB).[1] Green Protocol (TEMPO/BAIB):

-

Setup: Dissolve alcohol (1 equiv) in DCM:Water (4:1).

-

Catalyst: Add TEMPO (0.1 equiv) and BAIB (Bis-acetoxyiodobenzene, 2.2 equiv).

-

Reaction: Stir at RT for 4-6 hours. The orange color of TEMPO may fade and reappear.

-

Quench: Quench with aqueous sodium thiosulfate.

-

Extraction: Extract with DCM. The carboxylic acid product is often pure enough for subsequent coupling.

Part 4: Scientific Mechanism & Application Data

Metabolic Stability Rationale

The combination of fluorine and steric bulk creates a "metabolic firewall."

-

-Oxidation Block: Cytochrome P450s typically attack the

-

-Oxidation Resistance: The

Figure 2: Mechanism of metabolic stabilization provided by the 4,4-difluoro-2,2-dimethyl motif.

Case Study Application: Kinase Inhibitors

In the optimization of kinase inhibitors (e.g., targeting AKT or PI3K), lipophilic tails are often required to fill a hydrophobic pocket.

-

Original Moiety: tert-Butyl ester or amide.

-

Issue: Rapid clearance or poor solubility.

-

Replacement: 4,4-Difluoro-2,2-dimethylbutanoyl.

-

Result: The

group acts as a dipole, interacting with backbone carbonyls in the protein pocket (H-bond donor), improving potency while maintaining the hydrophobic fill.

Part 5: Safety & Handling

-

Acidity: As a fluorinated acid, it is slightly more acidic than non-fluorinated analogues. Wear appropriate PPE (gloves, eye protection).[1]

-

Volatility: The free acid has a relatively low molecular weight. Avoid prolonged exposure to high vacuum during drying to prevent sublimation/loss.

-

Fluoride Release: Under standard physiological conditions, the

group is stable. However, under strongly basic conditions at high temperatures (>150°C), dehydrofluorination is possible.

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

-

PubChem Compound Summary. (2025). 4,4-Difluoro-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. Link[1]

- Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine.

Sources

Procedure for esterification of 4,4-Difluoro-2,2-dimethylbutanoic acid

Application Note: Strategic Esterification of 4,4-Difluoro-2,2-dimethylbutanoic Acid

Abstract

This guide details the optimized protocols for the esterification of 4,4-difluoro-2,2-dimethylbutanoic acid (CAS: 1536988-56-3).[1][2] This substrate presents a dual synthetic challenge: significant steric hindrance at the

Strategic Analysis & Mechanistic Insight

The Steric Barrier (The "Neopentyl" Problem)

The target molecule features a quaternary carbon at the

-

Consequence: Reaction rates with simple alcohols (MeOH, EtOH) are prohibitively slow, often requiring high temperatures that risk defluorination or degradation.[1]

The Fluorine Effect

The terminal difluoromethyl group (

-

Acidity: The carboxylic acid is more acidic (

) than its non-fluorinated analog, pivalic acid ( -

Nucleophilicity: The resulting carboxylate anion is slightly less nucleophilic, but this is negligible in the context of alkylation reactions.

-

Stability: The

protons are acidic.[1][2] Under strongly basic conditions (e.g., NaH,

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate protocol based on scale and available reagents.

Figure 1: Decision tree for esterification strategies. Method A overcomes sterics via a highly reactive intermediate.[1][2] Method B bypasses the tetrahedral intermediate bottleneck entirely.

Experimental Protocols

Method A: Acid Chloride Activation (Scalable)

Best for: Multi-gram scale, formation of methyl or ethyl esters.[1]

Mechanistic Rationale: Converting the acid to the acid chloride (

Reagents:

-

Substrate: 1.0 equiv

-

Thionyl Chloride (

): 1.5 - 2.0 equiv[1][2] -

Solvent: Dichloromethane (DCM) or neat (if scale permits)[1][2]

Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

or -

Activation: Dissolve 4,4-difluoro-2,2-dimethylbutanoic acid in anhydrous DCM (approx. 5 mL per gram). Add DMF (cat. 1-2 drops).[1][2][5]

-

Addition: Add Thionyl Chloride dropwise at room temperature. Caution: Gas evolution (

, -

Reflux: Heat the mixture to gentle reflux (

) for 2-3 hours. -

Evaporation: Concentrate the mixture under reduced pressure to remove solvent and excess

. (Add toluene and re-evaporate to ensure complete removal of thionyl chloride).[1][2] -

Esterification: Redissolve the crude acid chloride residue in anhydrous DCM . Cool to

. -

Quench: Add the target alcohol (MeOH or EtOH, 5.0 equiv) slowly. Add Triethylamine (1.1 equiv) if acid scavenging is required, though often unnecessary for simple esters.[1]

-

Workup: Stir for 1 hour. Wash with saturated

, water, and brine.[1] Dry over

Method B: Carboxylate Alkylation (Mild)

Best for: Lab scale (<5g), precious material, or complex alcohol partners.[1]

Mechanistic Rationale: This

Reagents:

-

Substrate: 1.0 equiv

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Alkylating Agent: Methyl Iodide (

) or Ethyl Iodide (

Protocol:

-

Solubilization: Dissolve 4,4-difluoro-2,2-dimethylbutanoic acid in anhydrous DMF (5-10 mL per gram).

-

Deprotonation: Add finely ground

. Stir at room temperature for 15 minutes. The mixture will become a suspension.[1][2] -

Alkylation: Add Methyl Iodide (or Ethyl Iodide) dropwise.[1][2]

-

Reaction: Stir at room temperature for 4–16 hours.

-

Optimization: If reaction is slow, heat to

. Do not exceed

-

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash rigorously with water (

) and LiCl solution (to remove DMF).[1][2] Wash with brine.[1][2][8] -

Purification: Dry over

and concentrate. The product is often pure enough for use; otherwise, purify via silica gel flash chromatography (Hexanes/EtOAc).[1]

Quality Control & Self-Validation

To ensure the integrity of the synthesized ester, use the following analytical markers.

Table 1: Expected Analytical Data (Methyl Ester Analog)

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Singlet (6H) | Gem-dimethyl group ( | |

| 1H NMR | Triplet of doublets (2H) | Methylene ( | |

| 1H NMR | Singlet (3H) | Methoxy ester ( | |

| 1H NMR | Triplet of triplets ( | Terminal Proton ( | |

| 19F NMR | Doublet of triplets | Distinctive shift for difluoromethyl group.[2] | |

| GC-MS | Molecular Ion | Look for loss of methyl or methoxy group.[1][2] |

Self-Validating Checkpoint:

If the triplet of triplets at

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water.[1][2] Use in a fume hood.[1][2]

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1][2] Use gloves and handle in a hood.[1][2]

-

Fluorinated Organics: While stable, thermal decomposition can release Hydrogen Fluoride (HF).[1] Avoid heating crude reaction mixtures above

without verifying stability.

References

-

Neises, B., & Steglich, W. (1978).[1][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1][2]

- Context: Foundational text for DMAP-catalyzed esterifications, relevant if Method B is adapted for complex alcohols.

-

Haslam, E. (1980).[1][2] Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433.[1] Link

- Context: Authoritative review on overcoming steric hindrance in esterific

-

Otera, J. (2003).[1][2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[2]

-

PubChem. (n.d.).[1][2] 4,4-Difluoro-2,2-dimethylbutanoic acid (Compound Summary). Link[1][2]

Sources

- 1. PubChemLite - 4,4-difluoro-2,2-dimethylbutanoic acid (C6H10F2O2) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Note: High-Efficiency Incorporation of 4,4-Difluoro-2,2-dimethylbutanoic Acid into Peptide Chains

Executive Summary

The incorporation of 4,4-Difluoro-2,2-dimethylbutanoic acid as an N-terminal capping group or side-chain modifier represents a potent strategy for enhancing the metabolic stability and membrane permeability of therapeutic peptides. This building block combines two critical medicinal chemistry features: a gem-dimethyl group at the

However, the very feature that confers stability—the sterically hindered

Chemical Rationale & Mechanism[2]

The Gem-Dimethyl Effect on Stability

The primary utility of 4,4-Difluoro-2,2-dimethylbutanoic acid lies in its ability to block exopeptidases. Proteases require access to the peptide bond to form a transition state. The bulky gem-dimethyl group at the C2 position creates a "steric umbrella" that physically obstructs the active site of enzymes like aminopeptidases, significantly extending the plasma half-life of the peptide.

Fluorine Incorporation

The C4-difluoro group lowers the pKa of the surrounding protons and increases the overall lipophilicity (LogP) of the construct. This modification can improve:

-

Membrane Permeability: Facilitating cell entry for intracellular targets.

-

Metabolic Robustness: The C-F bond is bio-orthogonal and resistant to oxidative metabolism (e.g., P450 oxidation).

Structural Data

| Property | Value | Notes |

| Formula | C₆H₁₀F₂O₂ | |

| MW | 152.14 g/mol | Distinct mass shift (+134.14 Da after water loss) |

| CAS | 1536988-56-3 | |

| Steric Class | High ( | Requires aggressive coupling conditions |

| Detection | ¹⁹F NMR, LC-MS | Fluorine provides a clean NMR handle |

Pre-Synthesis Considerations

Steric Hindrance Warning

Standard activation methods (carbodiimides like DIC) generate O-acylisourea intermediates that are too sterically crowded to react efficiently with the N-terminal amine of a resin-bound peptide. This leads to:

-

Incomplete Coupling: Deletion sequences in the final product.

-

Capping Failure: If used as a cap, unreacted amines remain vulnerable.

Recommendation: Use Uronium/Aminium salts (HATU) for standard synthesis or Acid Fluorides for difficult sequences (e.g., coupling to secondary amines like Proline or N-methylated residues).

Protocol A: Solid Phase Incorporation (Standard)

Applicability: Routine N-terminal capping on Rink Amide or Wang resins. Scale: 0.1 mmol (Typical Research Scale)

Reagents

-

Resin: Peptide-resin with free N-terminal amine (Fmoc removed).

-

Acid: 4,4-Difluoro-2,2-dimethylbutanoic acid (4.0 eq).

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3.9 eq).

-

Base: DIPEA (N,N-Diisopropylethylamine) (8.0 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure

-

Resin Preparation: Swell the resin in DMF for 20 minutes. Drain.

-

Pre-Activation (Critical):

-

In a separate vial, dissolve the Acid and HATU in minimal DMF.

-

Add DIPEA .[1] The solution should turn yellow.

-

Wait exactly 2 minutes. This allows the formation of the activated OAt-ester. Do not wait longer than 5 minutes to avoid potential side reactions (guanidinylation), although less risky with carboxylic acids than amino acids.

-

-

Coupling:

-

Add the pre-activated solution to the resin.

-

Agitate: Shake or vortex for 2 hours at room temperature. (Standard amino acids take 30-45 mins; this requires longer).

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin).

-

If blue (positive): Re-couple using fresh reagents for another 2 hours.

-

If colorless (negative): Proceed to wash.[2]

-

-

Wash: DMF (3x), DCM (3x), MeOH (1x), Ether (1x).

Protocol B: The Acid Fluoride Method (Difficult Couplings)

Applicability: Coupling to sterically hindered amines (e.g., N-terminus is Aib, Pro, or N-Me-Ala). Rationale: Acid fluorides are smaller and more reactive than OAt esters, bypassing the steric clash.

Reagents

-

Acid: 4,4-Difluoro-2,2-dimethylbutanoic acid (3.0 eq).[3][4][5]

-

Fluorinating Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq) OR Cyanuric Fluoride.

-

Base: DIPEA (6.0 eq).

-

Solvent: DCM or DMF.

Step-by-Step Procedure

-